molecular formula C12H20N4O B1470600 6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine CAS No. 1524172-44-8

6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

Cat. No. B1470600
CAS RN: 1524172-44-8
M. Wt: 236.31 g/mol
InChI Key: KZDNSHQZLXFOPK-UHFFFAOYSA-N
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Description

“6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine” is a complex organic compound. The name suggests it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 2,6-dimethylmorpholine is often used as an intermediate in the synthesis of various pharmaceutical ingredients .

Scientific Research Applications

Synthesis and Structural Analysis

One significant area of application involves the synthesis of new compounds using 2,6-dimethylmorpholine as an amine moiety in reactions. For instance, Khullar and Chatten (1967) explored the synthesis of new Mannich bases utilizing 2,6-dimethylmorpholine with different ketones, leading to the development of salts of β-amino esters through Mannich reactions followed by esterification. The structural integrity of these compounds was verified using infrared spectra, mass spectra, and elemental analyses (Khullar & Chatten, 1967).

Biological Activity and Antifungal Effect

Another research focus is on the biological activity of compounds synthesized from dimethylpyrimidines. Jafar et al. (2017) synthesized derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, showing significant antifungal effects against Aspergillus terreus and Aspergillus niger. The study highlighted the potential development of these compounds into useful antifungal agents, with specific derivatives showing more potent effects than others (Jafar et al., 2017).

Enzyme Inhibitory Properties

Research into the enzyme inhibitory properties of morpholine-derived compounds has also been conducted. Boy et al. (2020) synthesized novel morpholine-derived Mannich bases, demonstrating inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) enzymes. These compounds were characterized using various spectroscopic methods, and some exhibited promising inhibitory activities, highlighting their potential as multifunctional agents for treating diseases related to enzyme dysfunction (Boy et al., 2020).

Safety And Hazards

The safety data sheet for 2,6-dimethylaniline, a related compound, indicates that it is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8-6-16(7-9(2)17-8)12-5-11(13-4)14-10(3)15-12/h5,8-9H,6-7H2,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNSHQZLXFOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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